molecular formula C22H25F3N2O3 B12979590 (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one 4-methylbenzoate

(3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one 4-methylbenzoate

Cat. No.: B12979590
M. Wt: 422.4 g/mol
InChI Key: LKTOJTNUKIWNMQ-GWFKABJVSA-N
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Description

(3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one 4-methylbenzoate is a complex organic compound with a unique structure that includes a piperidinone core, an amino group, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one 4-methylbenzoate typically involves multiple steps. One common approach is to start with the piperidinone core and introduce the amino and trifluoroethyl groups through a series of reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the effects of trifluoroethyl groups on biological activity. It may also serve as a probe to investigate enzyme-substrate interactions.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one 4-methylbenzoate involves its interaction with specific molecular targets. The trifluoroethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary depending on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5S,6R)-3-Amino-6-methyl-5-phenylpiperidin-2-one
  • (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one
  • (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one acetate

Uniqueness

The presence of the 4-methylbenzoate group in (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one 4-methylbenzoate distinguishes it from other similar compounds. This group may confer additional stability or alter the compound’s pharmacokinetic properties, making it unique in its class.

Properties

Molecular Formula

C22H25F3N2O3

Molecular Weight

422.4 g/mol

IUPAC Name

(3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one;4-methylbenzoic acid

InChI

InChI=1S/C14H17F3N2O.C8H8O2/c1-9-11(10-5-3-2-4-6-10)7-12(18)13(20)19(9)8-14(15,16)17;1-6-2-4-7(5-3-6)8(9)10/h2-6,9,11-12H,7-8,18H2,1H3;2-5H,1H3,(H,9,10)/t9-,11-,12+;/m1./s1

InChI Key

LKTOJTNUKIWNMQ-GWFKABJVSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)N)C2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC1C(CC(C(=O)N1CC(F)(F)F)N)C2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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